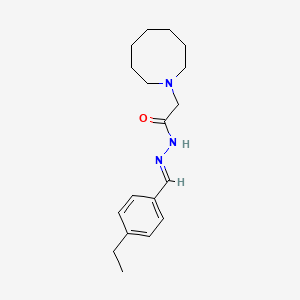

![molecular formula C20H18FN5O B5571786 5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, ring closure methodologies, and functional group transformations. For instance, the synthesis of closely related benzimidazole compounds has been achieved through one-pot condensation reactions involving carbonyldiimidazole and benzamidoximes, leading to novel bicyclic systems with confirmed structures by IR and NMR methods (Kharchenko et al., 2008). Such methods could be adapted for the synthesis of the specified compound, taking into account the specific functional groups and core structure involved.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Structural analyses, including X-ray crystallography and NMR spectroscopy, provide insights into their conformation, bond lengths, and angles, crucial for understanding the interaction with biological targets. For similar compounds, crystal structure determination has revealed hydrogen-bonding patterns and planarity affecting biological activity (Sukiennik et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including halogenation, nitration, and sulfonation, which modify their chemical properties and biological activity. The introduction of fluorine, for instance, enhances the lipophilicity and potentially the bioavailability of these compounds (Zhang et al., 2016).

Aplicaciones Científicas De Investigación

Automated Radiosynthesis for Clinical Applications

Compounds structurally related to "5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole" have been utilized in automated radiosynthesis of tracers like [18F]FMISO and [18F]PM-PBB3 for imaging hypoxia and tau pathology, respectively. This process involves direct 18F-fluorination and is crucial for clinical applications in disease diagnosis and research (Ohkubo et al., 2021).

Synthesis of Substituted Benzimidazoles

Research into the synthesis of various substituted benzimidazoles and imidazolo[4,5-b] pyridines demonstrates the chemical versatility and the potential for creating DNA-binding compounds. These compounds are synthesized by condensation reactions and have applications in studying DNA interactions (Yadagiri & Lown, 1990).

Insecticidal Evaluation

The insecticidal activity of tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via a catalyst-free aza-Diels-Alder reaction, highlights the potential of these compounds in agricultural applications. The introduction of a fluoro group has been found to increase the activity against specific pests (Zhang et al., 2010).

Antiherpes Activity

Benzimidazole nucleosides with substitutions have been explored for their antiherpes activity. The addition of a fluorine atom into the benzimidazole ring system has yielded compounds with potential antiviral properties, offering insights into the design of antiviral therapies (Kharitonova et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis of fluorinated heterocyclic compounds, including derivatives of benzimidazole, has shown promising results in antimicrobial and anti-inflammatory screenings. These compounds have been evaluated for their physicochemical, ADME, and pharmacokinetic properties, highlighting their potential in drug development (Binoy et al., 2021).

Chemosensor for Fluoride Ions

Benzimidazole derivatives have been utilized as chemosensors for the detection of fluoride ions, showcasing the versatility of these compounds in analytical chemistry applications. This particular application emphasizes the potential for developing sensitive and selective detection methods for environmental and biological monitoring (Chetia & Iyer, 2008).

Propiedades

IUPAC Name |

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c1-12-10-25-11-13(4-7-18(25)22-12)20(27)26-8-2-3-17(26)19-23-15-6-5-14(21)9-16(15)24-19/h4-7,9-11,17H,2-3,8H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLNWYPRLVLFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC3C4=NC5=C(N4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)